![molecular formula C29H27NO2 B5226706 N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide](/img/structure/B5226706.png)
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes a benzyl group, a hydroxy group, and a phenylethyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the amide nitrogen.
Addition of the Hydroxy and Phenylethyl Groups: The hydroxy and phenylethyl groups are introduced through a Friedel-Crafts alkylation reaction, where the benzamide core reacts with a phenylethyl alcohol in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The benzamide group can be reduced to an amine under appropriate conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
N-benzylbenzamide: Lacks the hydroxy and phenylethyl groups, making it less complex.
N-(2-hydroxy-2-phenylethyl)benzamide: Similar but lacks the benzyl group.
N-benzyl-N-(4-methylphenyl)benzamide: Similar but lacks the hydroxy group.
Uniqueness
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide is unique due to the presence of all three functional groups (benzyl, hydroxy, and phenylethyl) attached to the benzamide core. This combination of groups imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.
特性
IUPAC Name |
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO2/c1-23-17-19-27(20-18-23)29(32,26-15-9-4-10-16-26)22-30(21-24-11-5-2-6-12-24)28(31)25-13-7-3-8-14-25/h2-20,32H,21-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJXGZPXPQCWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
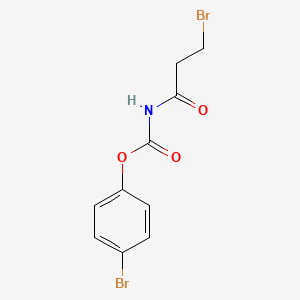
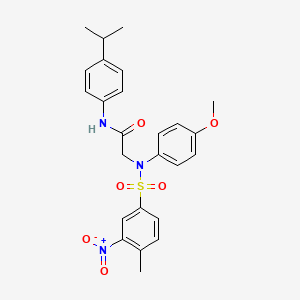
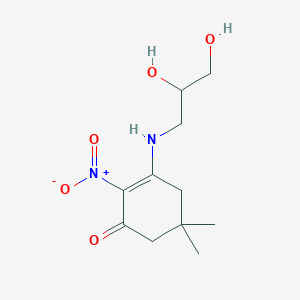
![{3,5-bis[(3-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-nitrophenyl)methanone](/img/structure/B5226661.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B5226671.png)
![4-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5226673.png)
![4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5226676.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5226680.png)
![1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5226691.png)
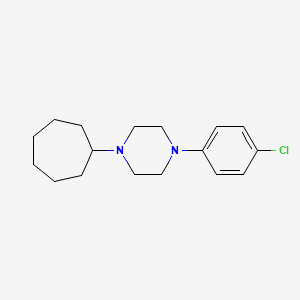
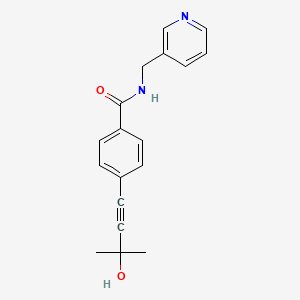
![3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226714.png)
![3-(4-chlorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226718.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5226728.png)
